1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine
Overview
Description
1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a piperidine ring substituted with an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with an ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature.
Cycloaddition: Copper(I) catalysts, room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 1-(2-Aminoethyl)-3-(ethoxymethyl)piperidine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for the conjugation of biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is primarily based on the reactivity of the azido group. The azido group can participate in various chemical reactions, such as cycloaddition and reduction, leading to the formation of new chemical entities. These reactions can modify the molecular structure and properties of the compound, enabling its use in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Azidoethyl)piperidine: Lacks the ethoxymethyl group, making it less versatile in certain applications.
1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine: Similar structure but with the ethoxymethyl group at a different position on the piperidine ring.
2-Azido-N,N-dimethylethanamine: Contains a dimethylamino group instead of the piperidine ring, leading to different reactivity and applications.
Uniqueness
1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is unique due to the combination of the azido group and the ethoxymethyl-substituted piperidine ring. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(ethoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-15-9-10-4-3-6-14(8-10)7-5-12-13-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAFAMGJMBDQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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